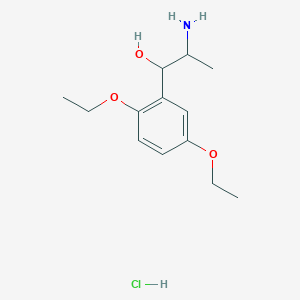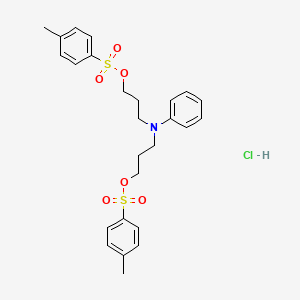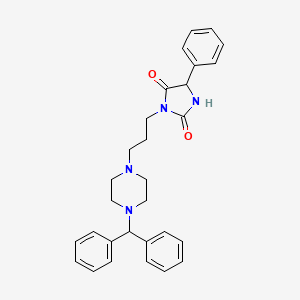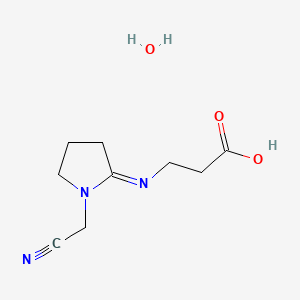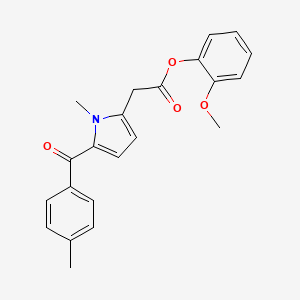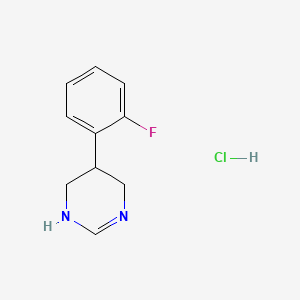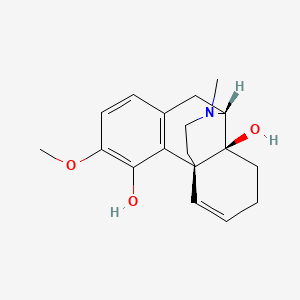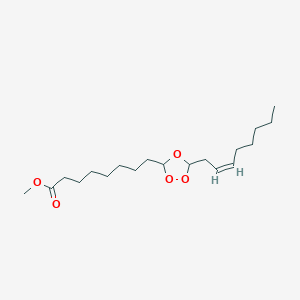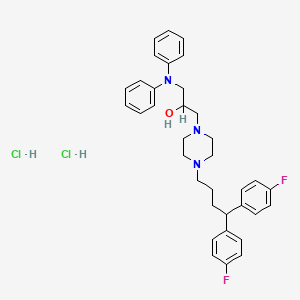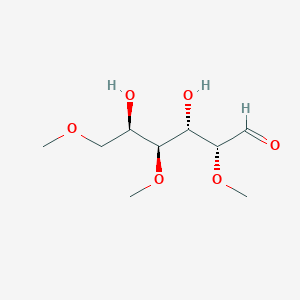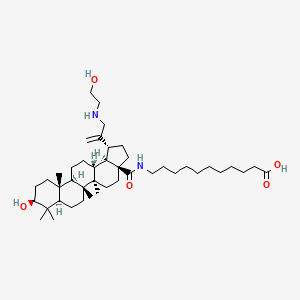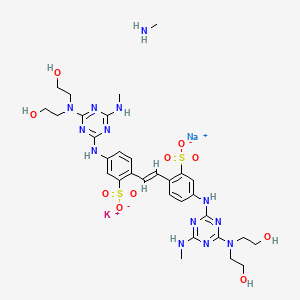
Einecs 286-156-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Einecs 286-156-2 involves multiple steps, starting with the preparation of the triazine rings. The triazine rings are formed by reacting cyanuric chloride with diethanolamine and methylamine under controlled conditions. The resulting intermediate is then coupled with stilbene-2,2’-disulphonic acid to form the final compound. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of solvents such as water or ethanol to facilitate the reactions .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed in precise proportions. The reaction mixture is then heated and stirred continuously to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as crystallization or filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Einecs 286-156-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazine rings.
Reduction: Reduced forms of the triazine rings and stilbene moiety.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Einecs 286-156-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a fluorescent marker due to its unique optical properties.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Einecs 286-156-2 involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 4,4’-bis[[4-[bis(2-hydroxyethyl)amino]-6-(methylamino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulphonic acid, sodium salt
- 4,4’-bis[[4-[bis(2-hydroxyethyl)amino]-6-(methylamino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulphonic acid, potassium salt
Uniqueness: Einecs 286-156-2 is unique due to its specific combination of functional groups and its ability to form stable complexes with various ions. This makes it particularly useful in applications where stability and reactivity are crucial .
Properties
CAS No. |
85187-68-4 |
|---|---|
Molecular Formula |
C31H43KN13NaO10S2 |
Molecular Weight |
884.0 g/mol |
IUPAC Name |
potassium;sodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate;methanamine |
InChI |
InChI=1S/C30H40N12O10S2.CH5N.K.Na/c1-31-25-35-27(39-29(37-25)41(9-13-43)10-14-44)33-21-7-5-19(23(17-21)53(47,48)49)3-4-20-6-8-22(18-24(20)54(50,51)52)34-28-36-26(32-2)38-30(40-28)42(11-15-45)12-16-46;1-2;;/h3-8,17-18,43-46H,9-16H2,1-2H3,(H,47,48,49)(H,50,51,52)(H2,31,33,35,37,39)(H2,32,34,36,38,40);2H2,1H3;;/q;;2*+1/p-2/b4-3+;;; |
InChI Key |
KAKPJOCEIWFNPB-FHJHGPAASA-L |
Isomeric SMILES |
CN.CNC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |
Canonical SMILES |
CN.CNC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


